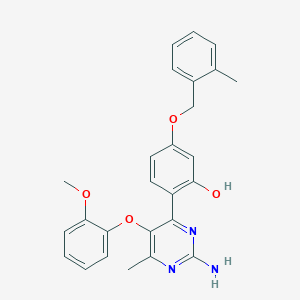

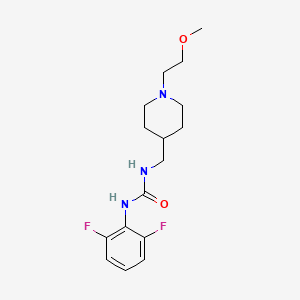

![molecular formula C21H20ClFN2O3S B2799347 N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea CAS No. 1251670-41-3](/img/structure/B2799347.png)

N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

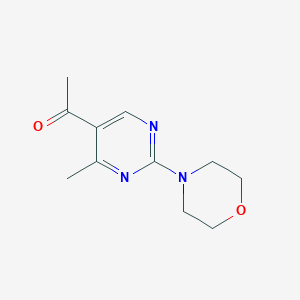

The compound “N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) attached to a cyclohexyl group and an indole group, which is further substituted with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure analysis would involve determining the connectivity of the atoms in the molecule and their three-dimensional arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions of urea derivatives include hydrolysis, and reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental measurements. Computational methods can also provide estimates of these properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea is a compound involved in various chemical synthesis processes, demonstrating the versatility of urea derivatives in organic chemistry. For instance, urea derivatives like N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea are synthesized through reactions involving chlorides of aryl/cyclohexyl carbamidophosphoric acids, indicating their role in creating complex organic molecules. Such compounds are characterized by their distinct spectral data, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and phosphorus-31 nuclear magnetic resonance (^31P NMR) spectra, providing insights into their structural and electronic properties (Reddy, Babu, & Reddy, 2003).

Enzyme Inhibition and Anticancer Potential

Research on urea derivatives extends to biological applications, such as enzyme inhibition and anticancer activities. Certain urea derivatives have been evaluated for their ability to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, showcasing their potential as therapeutic agents. Moreover, some of these compounds exhibit anticancer properties, with specific urea derivatives showing in vitro activity against prostate cancer cell lines, suggesting their utility in developing new anticancer treatments (Mustafa, Perveen, & Khan, 2014).

Advancements in Cyclic Urea Derivatives

Innovative methods for synthesizing fused indole-cyclic urea derivatives have been developed, employing sequential diamination of alkynes with isocyanates. This process involves a double cyclization, facilitated by silver(I) catalysis, to create structurally complex urea derivatives. Such advancements underscore the potential of urea derivatives in synthesizing novel organic compounds with diverse chemical structures and potential applications in medicinal chemistry (Rajesh, Puri, Kant, & Reddy, 2017).

Applications in Material Science

The study of urea derivatives extends into materials science, where their corrosion inhibition properties for metals like mild steel in acidic environments have been investigated. Urea derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates. This property is crucial for developing new corrosion inhibitors in industrial applications, highlighting the multifaceted applications of urea derivatives beyond pharmaceuticals (Mistry, Patel, Patel, & Jauhari, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

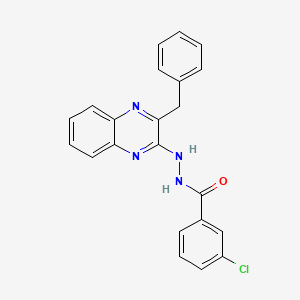

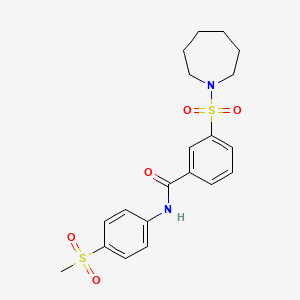

[6-chloro-4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O3S/c1-14-11-16(6-7-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-5-15(22)12-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKWIKZKUOLZFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

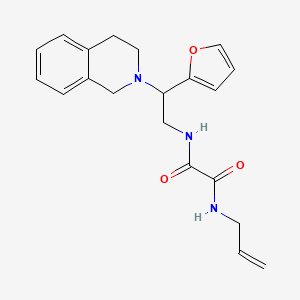

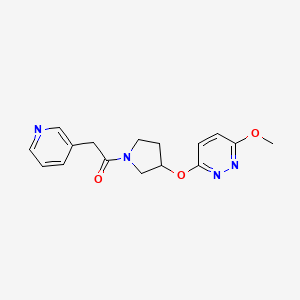

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)

![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)